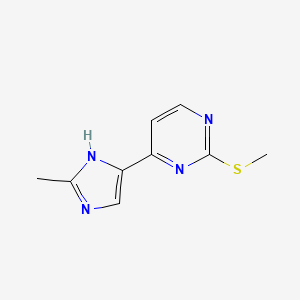
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.
化学反应分析
Types of Reactions
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(2-methyl-1H-imidazol-4-yl)pyrimidine: Lacks the methylthio group.
2-(methylthio)pyrimidine: Lacks the imidazole ring.
4-(1H-imidazol-4-yl)-2-(methylthio)pyrimidine: Lacks the methyl group on the imidazole ring.
Uniqueness
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1184920-27-1 |
|---|---|
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
4-(2-methyl-1H-imidazol-5-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
QARGDRPWKAEALP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1)C2=NC(=NC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















